molecular formula C14H20N2O3S B4048481 1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid

1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid

Cat. No.: B4048481
M. Wt: 296.39 g/mol
InChI Key: QXEVKNXQPXARIR-UHFFFAOYSA-N
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Description

1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid is a complex organic compound characterized by its unique cyclopentane ring structure with multiple substituents

Scientific Research Applications

1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common approach is the nucleophilic addition-elimination reaction, where intermediates are reacted with different hydrazine derivatives . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the isolation of specific fractions during petroleum distillation or the methylation of toluene and xylenes . These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,2,2-trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-8-7-20-12(15-8)16-10(17)9-5-6-14(4,11(18)19)13(9,2)3/h7,9H,5-6H2,1-4H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEVKNXQPXARIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid
Reactant of Route 3
1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid
Reactant of Route 4
1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid
Reactant of Route 5
1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid

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